3-Methanesulfonylthiomorpholine

Overview

Description

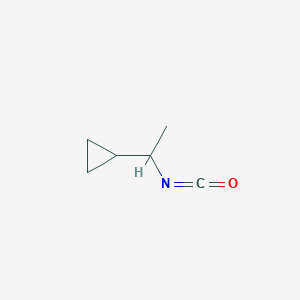

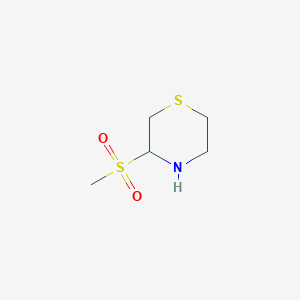

3-Methanesulfonylthiomorpholine is a sulfur-containing heterocyclic compound . It has a molecular weight of 181.28 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

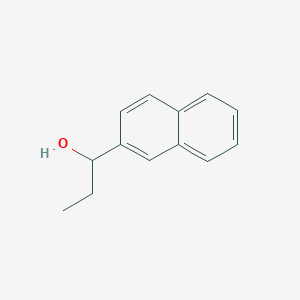

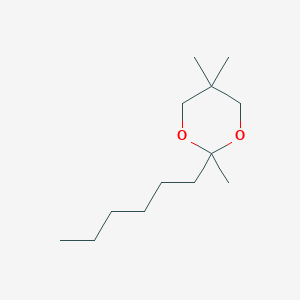

The molecular structure of 3-Methanesulfonylthiomorpholine is represented by the InChI code1S/C5H11NO2S2/c1-10(7,8)5-4-9-3-2-6-5/h5-6H,2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . Physical And Chemical Properties Analysis

3-Methanesulfonylthiomorpholine is a powder at room temperature . More specific physical and chemical properties such as color, density, hardness, and solubility are not provided in the available resources .Scientific Research Applications

Heterogeneous Reactions and Atmospheric Chemistry : Research has explored the reactions of methanesulfonic acid (MSA) with various particles, highlighting its role in atmospheric chemistry. For example, MSA's reaction with calcium carbonate and kaolinite particles was studied, showing the formation of methanesulfonate as a product, which plays a role in atmospheric processes and aerosol formation (Tang, Li, & Zhu, 2010).

Surface Chemistry and Catalysis : Investigations into the chemisorption of methanethiolate on gold surfaces using scanning tunneling microscopy and density functional theory offer insights into the adsorption mechanisms at the molecular level, which could inform surface chemistry and catalytic applications involving sulfur-containing compounds (Maksymovych, Sorescu, & Yates, 2006).

Industrial Chemistry and Synthesis : The direct conversion of methane to methanesulfonic acid presents a selective industrial route that highlights the potential for methane functionalization, providing a basis for synthesizing various sulfur-containing organic compounds (Díaz-Urrutia & Ott, 2019).

Radiation Chemistry and Radical Reactions : Studies on the oxidation of methanesulfinic acid by hydroxyl radicals have elucidated the formation of methanesulfonic acid and other products, contributing to our understanding of radical chemistry and potential applications in environmental chemistry and pollutant degradation (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Electrochemistry and Battery Technology : The study of methanesulfonic acid as an electrolyte medium for redox flow batteries demonstrates the potential of sulfur-containing compounds in energy storage technologies. This research highlights the efficiency and stability improvements in battery performance through the use of methanesulfonic acid solutions (Tang & Zhou, 2012).

Mechanism of Action

Safety and Hazards

The safety information for 3-Methanesulfonylthiomorpholine indicates that it may pose certain hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

properties

IUPAC Name |

3-methylsulfonylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S2/c1-10(7,8)5-4-9-3-2-6-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEXJNUNMIQCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylthiomorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Hydroxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6(11),7,9,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B3366155.png)

![2,2'-(Ethylenebisoxy)-[1,1'-[oxybis(ethyleneoxyethyleneoxy)]bisbenzene]](/img/structure/B3366200.png)